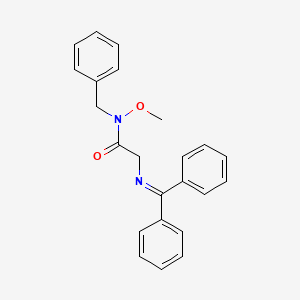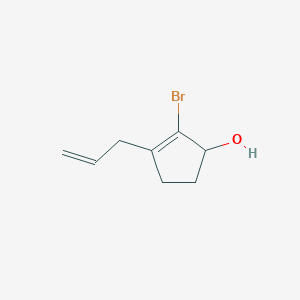![molecular formula C17H26N2O B12580626 Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- CAS No. 613660-90-5](/img/structure/B12580626.png)
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- is a nitrogen-containing heterocyclic compound. Pyrrolidine derivatives are known for their diverse biological and medicinal importance. This compound is part of a broader class of pyrrolidine-based molecules that have shown significant potential in various scientific fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- typically involves the reaction of pyrrolidine with a suitable pyridine derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina is a common method for synthesizing pyrrolidine derivatives .
Industrial Production Methods: Industrial production of pyrrolidine derivatives involves continuous tube- or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidones, while reduction can yield various substituted pyrrolidines .
Applications De Recherche Scientifique
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a scaffold for designing bioactive compounds with potential therapeutic effects. In medicine, pyrrolidine derivatives are explored for their anticancer, anti-inflammatory, antiviral, and antituberculosis properties .
Mécanisme D'action
The mechanism of action of pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, some pyrrolidine derivatives act as antagonists of the chemokine receptor CXCR4, which is involved in HIV infection, inflammation, and cancer metastasis . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various cellular processes.
Comparaison Avec Des Composés Similaires
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- can be compared with other similar compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine core structure but differ in their substituents and biological activities.
Conclusion
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for synthesizing bioactive molecules and exploring new therapeutic avenues. The ongoing research on this compound and its derivatives continues to uncover new applications and mechanisms of action, highlighting its importance in modern science.
Propriétés
Numéro CAS |
613660-90-5 |
|---|---|
Formule moléculaire |
C17H26N2O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(6-hexylpyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C17H26N2O/c1-3-4-5-6-9-16-11-10-15(13-18-16)17(20)19-12-7-8-14(19)2/h10-11,13-14H,3-9,12H2,1-2H3 |
Clé InChI |
NIBBCWBWEWRHCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=NC=C(C=C1)C(=O)N2CCCC2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12580559.png)
![Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B12580569.png)
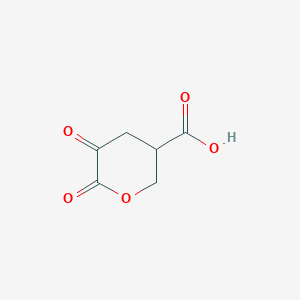
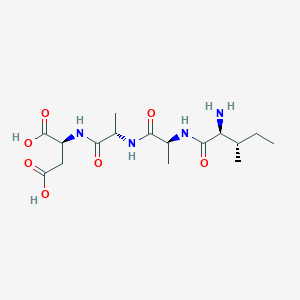


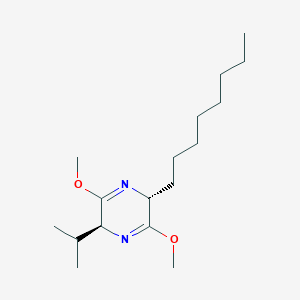
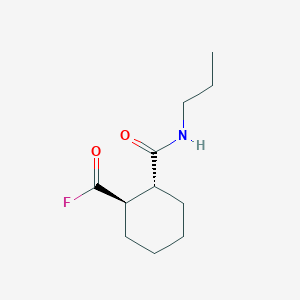
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12580611.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)
![3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12580616.png)
